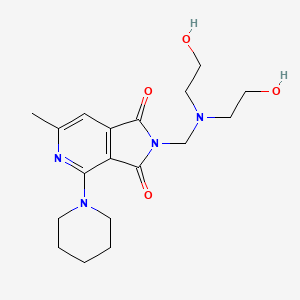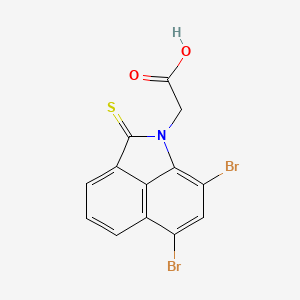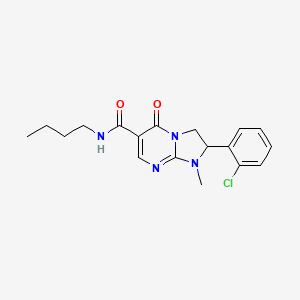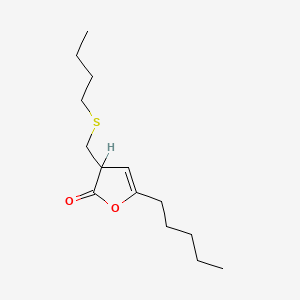
3-((Butylthio)methyl)-5-pentyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Butylthio)methyl)-5-pentyl-2(3H)-furanone is an organic compound with a furanone core structure This compound is characterized by the presence of a butylthio group attached to the methyl group at the 3-position and a pentyl group at the 5-position of the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Butylthio)methyl)-5-pentyl-2(3H)-furanone typically involves the following steps:
Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-keto acid or ester.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a butylthiol reagent.
Attachment of the Pentyl Group: The pentyl group can be attached through an alkylation reaction using a pentyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-((Butylthio)methyl)-5-pentyl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: The butylthio and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuranones.
Substitution: Various substituted furanones depending on the reagents used.
Scientific Research Applications
3-((Butylthio)methyl)-5-pentyl-2(3H)-furanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-((Butylthio)methyl)-5-pentyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-((Methylthio)methyl)-5-pentyl-2(3H)-furanone: Similar structure but with a methylthio group instead of a butylthio group.
3-((Butylthio)methyl)-5-ethyl-2(3H)-furanone: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
3-((Butylthio)methyl)-5-pentyl-2(3H)-furanone is unique due to the specific combination of the butylthio and pentyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
CAS No. |
120388-36-5 |
|---|---|
Molecular Formula |
C14H24O2S |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
3-(butylsulfanylmethyl)-5-pentyl-3H-furan-2-one |
InChI |
InChI=1S/C14H24O2S/c1-3-5-7-8-13-10-12(14(15)16-13)11-17-9-6-4-2/h10,12H,3-9,11H2,1-2H3 |
InChI Key |
ICARFUGLDOVGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(C(=O)O1)CSCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



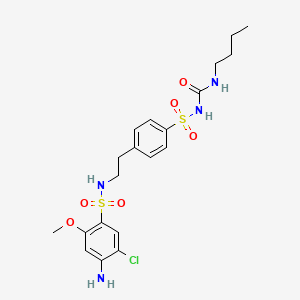
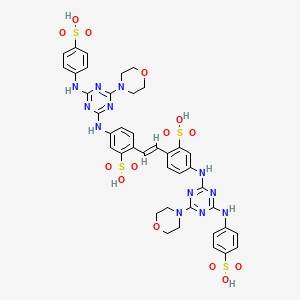
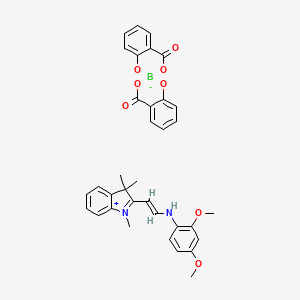
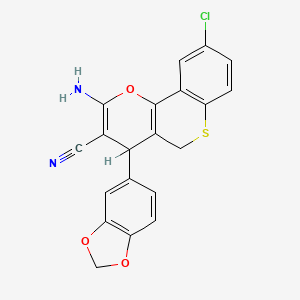
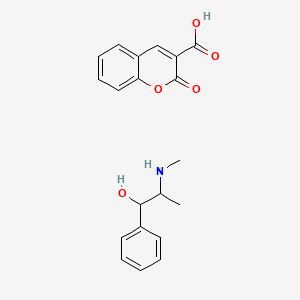
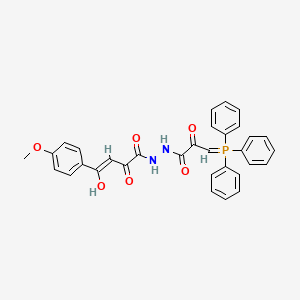


![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
